N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride
Description
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole moiety, a morpholinoethyl group, and a phenylacetamide core, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S.ClH/c25-20(16-17-6-2-1-3-7-17)24(11-10-23-12-14-26-15-13-23)21-22-18-8-4-5-9-19(18)27-21;/h1-9H,10-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSBQDVYFZDXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzo[d]thiazole intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group. Finally, the phenylacetamide moiety is attached through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The hydrochloride salt is formed by treating the final product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, alternative coupling reagents, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the amide bond using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted morpholinoethyl derivatives.
Scientific Research Applications
Synthesis Overview
| Step | Reaction Type | Conditions | Key Techniques |
|---|---|---|---|
| 1 | Nucleophilic substitution | Controlled temperature | HPLC, NMR |
| 2 | Amide formation | Acidic conditions | Mass spectrometry |
| 3 | Salt formation | Neutralization with HCl | Crystallization |
Pharmacological Applications
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride has shown potential in various pharmacological applications:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity. Research has demonstrated its effectiveness against various bacterial strains, making it a candidate for further development in antibiotic therapies.
- Anticancer Properties : Preliminary investigations suggest that this compound may interfere with cellular processes involved in tumor growth. Compounds derived from benzothiazole have been noted for their ability to induce apoptosis in cancer cells, which could be a significant area for further research .
- Enzyme Inhibition : The compound is being explored for its potential to inhibit specific enzymes linked to metabolic disorders. Inhibitors of endothelial lipase have been associated with lipid metabolism regulation, which could lead to therapeutic strategies for managing conditions like dyslipidemia .
Case Studies
Several case studies highlight the applications of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of related compounds and found significant activity against Gram-positive bacteria. The study suggests that modifications to the benzothiazole structure can enhance activity against resistant strains.
- Investigation into Anticancer Mechanisms : Research conducted at a leading pharmaceutical institute investigated the compound's mechanism of action against breast cancer cell lines. Results indicated that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety can intercalate with DNA, while the morpholinoethyl group may enhance cell permeability. The phenylacetamide core can interact with various proteins, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)-2-phenylacetamide hydrochloride
- N-(benzo[d]thiazol-2-yl)-N-(2-pyrrolidinoethyl)-2-phenylacetamide hydrochloride
Uniqueness
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride is unique due to the presence of the morpholinoethyl group, which can enhance its solubility and bioavailability compared to similar compounds with different substituents. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNOS·HCl
- Molecular Weight : 336.88 g/mol
The molecular structure includes a benzo[d]thiazole moiety, a morpholinoethyl group, and a phenylacetamide component, which contribute to its pharmacological properties.
Research indicates that this compound exhibits several mechanisms of action:
- COX-2 Inhibition : The compound has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In vitro studies have shown promising results in reducing COX-2 activity, suggesting potential anti-inflammatory effects .
- Antimicrobial Activity : Preliminary studies suggest that compounds related to benzothiazole derivatives possess antimicrobial properties, potentially making them candidates for treating antibiotic-resistant infections .
- Antitumor Effects : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in oncology as a chemotherapeutic agent .
1. Analgesic and Anti-inflammatory Activity
A study conducted on synthesized derivatives of benzothiazole found that this compound exhibited significant analgesic effects in animal models. The study utilized the formalin test to evaluate pain response, where treated groups showed reduced pain compared to controls .
2. Antimicrobial Efficacy
In a comparative study of various benzothiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, with the potential for further optimization to enhance efficacy against resistant strains .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride, and what key reaction conditions influence yield and purity?
The synthesis typically involves a multi-step pathway starting with the coupling of a benzo[d]thiazole-2-amine derivative (e.g., 6-fluorobenzo[d]thiazol-2-amine) with a morpholinoethyl-substituted intermediate. Key steps include:
- Amide bond formation : Reacting 2-phenylacetyl chloride with the secondary amine group of the morpholinoethyl chain under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity .
Critical reaction conditions include temperature control (0–5°C during acylation), solvent choice (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the presence of the benzothiazole ring (δ 7.2–8.1 ppm for aromatic protons), morpholinoethyl chain (δ 2.4–3.6 ppm), and phenylacetamide group (δ 3.7–4.2 ppm for methylene) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 447.95 (M+H) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and monitor degradation products under stress conditions .
Q. What initial biological activities have been reported for this compound, and through which in vitro models?
- Antimicrobial Activity : MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli in broth microdilution assays .
- Anticancer Potential : IC = 12.3 µM in MCF-7 breast cancer cells via MTT assays, with apoptosis induction observed via Annexin V/PI staining .
- Enzyme Inhibition : 78% inhibition of COX-2 at 10 µM in enzymatic assays, suggesting anti-inflammatory applications .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported mechanisms of action across studies?
Contradictions in mechanisms (e.g., apoptosis vs. cell cycle arrest in cancer models) may arise from cell-type specificity or assay conditions. Recommended approaches:
- Orthogonal Assays : Combine flow cytometry (cell cycle analysis) with caspase-3/7 activity assays to distinguish apoptotic pathways .
- Kinetic Studies : Time-resolved Western blotting to track protein expression (e.g., p53, Bcl-2) post-treatment .
- Gene Knockdown : siRNA silencing of suspected targets (e.g., AKT or NF-κB) to validate pathway involvement .
Q. What strategies optimize the compound’s pharmacokinetic properties while maintaining efficacy?
- Solubility Enhancement : Co-crystallization with succinic acid improves aqueous solubility by 5-fold without altering activity .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) at the benzothiazole 6-position to reduce CYP3A4-mediated oxidation .
- Prodrug Design : Mask the morpholinoethyl amine with a pH-sensitive carbamate group for targeted release in tumor microenvironments .
Q. How do computational models predict interactions with biological targets, and how can these predictions be validated experimentally?
- Molecular Docking : AutoDock Vina simulations suggest strong binding (ΔG = -9.2 kcal/mol) to COX-2’s hydrophobic pocket via the benzothiazole and phenylacetamide moieties .
- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds between the morpholino oxygen and Arg120 of COX-2 .
- Validation : Alanine scanning mutagenesis of predicted binding residues (e.g., Arg120Ala) reduces inhibitory activity by >50%, confirming computational insights .
Q. What methodologies elucidate the structure-activity relationship (SAR) for modifying the benzothiazole core?
- Substituent Screening : Systematic variation of substituents at the benzothiazole 5- and 6-positions (e.g., -OCH, -F, -Cl) reveals:
- Table 1 : SAR for Anticancer Activity (IC, µM)
| Substituent | MCF-7 | A549 |
|---|---|---|
| 5-OCH | 18.2 | 22.4 |
| 6-F | 12.3 | 14.7 |
| 6-Cl | 9.8 | 11.2 |
- 3D-QSAR Models : CoMFA and CoMSIA analyses identify steric bulk at the 6-position as critical for enhancing potency .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability data?
- Solubility Variability : Differences in DMSO stock preparation (e.g., sonication time, temperature) can alter measured solubility. Standardize protocols per USP guidelines .
- Stability Conflicts : Degradation products detected via LC-MS in acidic conditions (t = 24 h at pH 2) but not in neutral buffers suggest pH-dependent instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
